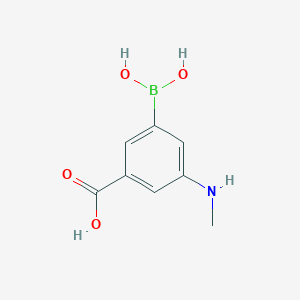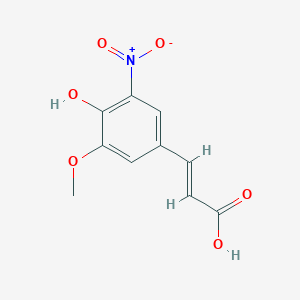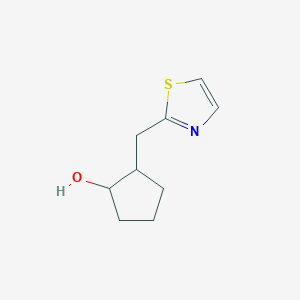![molecular formula C6H14N2O2 B13550633 (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is a chemical compound that features a nitroso group attached to an amino alcohol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol typically involves the nitrosation of an appropriate precursor. One common method is the reaction of 3-methyl-2-amino-2-butanol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
3-methyl-2-amino-2-butanol+HNO2→this compound+H2O
The reaction is usually carried out at low temperatures to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pH. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides are typically used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
科学的研究の応用
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress in cells, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Nitrosamines: Compounds with the general structure R2N-N=O, known for their carcinogenic properties.
Nitro Compounds: Compounds containing the nitro group (-NO2), which are used in various industrial applications and as intermediates in organic synthesis.
Uniqueness
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both a nitroso group and a hydroxyl group
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m0/s1 |
InChIキー |
MKNWKCTWWCXBLS-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@H](CO)N(C)N=O |
正規SMILES |
CC(C)C(CO)N(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)




![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)




![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde](/img/structure/B13550609.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)

